molecular formula C10H9N3O B12892352 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde

4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde

Cat. No.: B12892352
M. Wt: 187.20 g/mol
InChI Key: PWJZIEZHWORVEQ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,3-triazole ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of 4-azidobenzaldehyde with 1-methyl-1H-1,2,3-triazole under copper(I) catalysis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of water-soluble ligands, such as BTTES, can enhance reaction rates and reduce cytotoxicity, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, triazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, such as neurotransmitter degradation in the case of acetylcholinesterase inhibition .

Comparison with Similar Compounds

    4-(1H-1,2,3-Triazol-4-yl)benzaldehyde: Lacks the methyl group on the triazole ring.

    4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzaldehyde: Contains a phenyl group instead of a methyl group on the triazole ring.

    4-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzaldehyde: Contains a benzyl group on the triazole ring.

Uniqueness: The presence of the methyl group on the triazole ring in 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde can influence its reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity towards molecular targets, making it a unique compound for specific applications .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-(1-methyltriazol-4-yl)benzaldehyde

InChI

InChI=1S/C10H9N3O/c1-13-6-10(11-12-13)9-4-2-8(7-14)3-5-9/h2-7H,1H3

InChI Key

PWJZIEZHWORVEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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